molecular formula C19H13IN2 B5282604 1-[(Z)-2-(4-iodophenyl)ethenyl]-9H-pyrido[3,4-b]indole

1-[(Z)-2-(4-iodophenyl)ethenyl]-9H-pyrido[3,4-b]indole

Cat. No.: B5282604
M. Wt: 396.2 g/mol
InChI Key: AYCZKPRCQOSKFE-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Z)-2-(4-iodophenyl)ethenyl]-9H-pyrido[3,4-b]indole is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 1-[(Z)-2-(4-iodophenyl)ethenyl]-9H-pyrido[3,4-b]indole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the indole core and the 4-iodophenyl group.

    Coupling Reaction: The 4-iodophenyl group is coupled with the indole core using a palladium-catalyzed Heck reaction.

    Purification: The resulting product is purified using column chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve scaling up the synthesis process using continuous flow reactors and optimizing reaction conditions to improve yield and reduce production costs .

Chemical Reactions Analysis

1-[(Z)-2-(4-iodophenyl)ethenyl]-9H-pyrido[3,4-b]indole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific reaction temperatures and times to achieve the desired products .

Scientific Research Applications

1-[(Z)-2-(4-iodophenyl)ethenyl]-9H-pyrido[3,4-b]indole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(Z)-2-(4-iodophenyl)ethenyl]-9H-pyrido[3,4-b]indole involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or interact with DNA to exert its anticancer effects .

Comparison with Similar Compounds

1-[(Z)-2-(4-iodophenyl)ethenyl]-9H-pyrido[3,4-b]indole can be compared with other indole derivatives, such as:

    1-[(Z)-2-(4-bromophenyl)ethenyl]-9H-pyrido[3,4-b]indole: Similar structure but with a bromine atom instead of iodine.

    1-[(Z)-2-(4-chlorophenyl)ethenyl]-9H-pyrido[3,4-b]indole: Similar structure but with a chlorine atom instead of iodine.

    1-[(Z)-2-(4-fluorophenyl)ethenyl]-9H-pyrido[3,4-b]indole: Similar structure but with a fluorine atom instead of iodine

Properties

IUPAC Name

1-[(Z)-2-(4-iodophenyl)ethenyl]-9H-pyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13IN2/c20-14-8-5-13(6-9-14)7-10-18-19-16(11-12-21-18)15-3-1-2-4-17(15)22-19/h1-12,22H/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCZKPRCQOSKFE-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C=CC4=CC=C(C=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)/C=C\C4=CC=C(C=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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